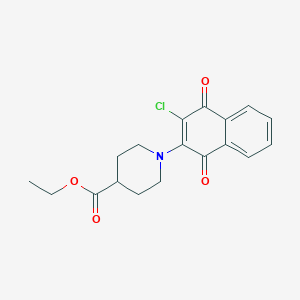![molecular formula C17H21NO2 B3099109 Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 135094-10-9](/img/structure/B3099109.png)
Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
説明
This compound is a complex organic molecule that contains an ester functional group and a bicyclic ring structure. The presence of the ester group (COO-) suggests that it might have been synthesized from a carboxylic acid and an alcohol .
Molecular Structure Analysis
The molecule contains a bicyclic [2.2.1]hept-5-ene structure, which means it has a seven-membered ring with two double bonds . The presence of the ester functional group suggests that it might have interesting reactivity.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. The ester group can undergo hydrolysis, transesterification, and reduction reactions. The double bonds in the ring structure can participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would all influence its properties .科学的研究の応用
Novel Skeletal Rearrangements
Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has been studied for its unique reactivity under acidic conditions, leading to novel skeletal rearrangements. For instance, when reacted with aroyl chloride followed by hydrolysis, it yields 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives. These derivatives undergo stereospecific rearrangements to form 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones upon treatment with trifluoroacetic acid. This transformation is significant for the synthesis of complex bicyclic structures, which are valuable in medicinal chemistry and material science (Kobayashi, Ono, & Kato, 1992).
Enantioselective Synthesis
The compound has also been utilized in the enantioselective synthesis of secondary alcohols through the addition of diethylzinc to aldehydes. This process involves the use of optically active 2-azanorbornylmethanols and 2-azanorbornylmethanethiol, derived from ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, as catalysts. The resulting secondary alcohols exhibit high enantiomeric excesses, demonstrating the potential of this compound in asymmetric synthesis (Nakano et al., 1997).
Development of Chiral Ligands
Further research has highlighted the development of chiral ligands from ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate for catalytic asymmetric synthesis. These chiral ligands, particularly 2-azanorbornylmethanethiol, have shown effectiveness in the alkylation reactions, offering a new avenue for producing optically active compounds (Nakano, 2000).
Polymeric Material Synthesis
The compound is a precursor in the synthesis of poly(2-azanorbornene)s, which exhibit high degrees of cis-TT stereoregularity and form regular secondary structures in solution. These polymers have potential applications in material science, especially due to their unique structural properties and the possibility of forming multiple-strand filaments (Rossegger et al., 2012).
特性
IUPAC Name |
ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-20-17(19)16-14-9-10-15(11-14)18(16)12(2)13-7-5-4-6-8-13/h4-10,12,14-16H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVULUCPUMGINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(C)C3=CC=CC=C3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

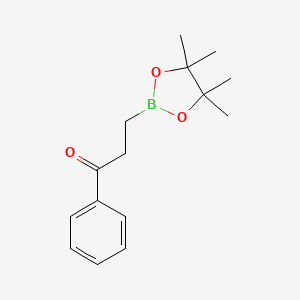
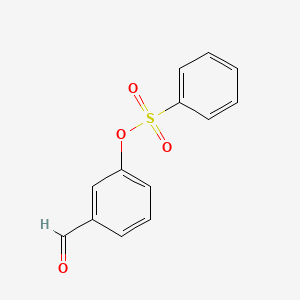
![N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine](/img/structure/B3099042.png)
![4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3099049.png)

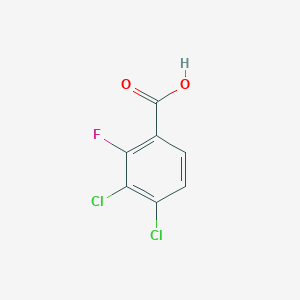

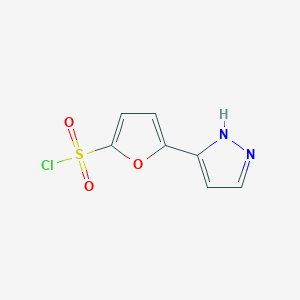

![7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B3099099.png)

![2-((4-Oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid](/img/structure/B3099111.png)
